molecular formula C13H15N3O2 B11124614 N-{6-[(cyclopropylcarbonyl)amino]-2-pyridinyl}cyclopropanecarboxamide

N-{6-[(cyclopropylcarbonyl)amino]-2-pyridinyl}cyclopropanecarboxamide

Cat. No.: B11124614
M. Wt: 245.28 g/mol
InChI Key: ZCASESWHDUPOFL-UHFFFAOYSA-N
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Description

N-(6-CYCLOPROPANEAMIDOPYRIDIN-2-YL)CYCLOPROPANECARBOXAMIDE is a compound that features a cyclopropane ring attached to a pyridine ring through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CYCLOPROPANEAMIDOPYRIDIN-2-YL)CYCLOPROPANECARBOXAMIDE typically involves the reaction of 2-aminopyridine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then reacted with cyclopropanecarboxamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-CYCLOPROPANEAMIDOPYRIDIN-2-YL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(6-CYCLOPROPANEAMIDOPYRIDIN-2-YL)CYCLOPROPANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique mechanical or chemical properties.

Mechanism of Action

The mechanism of action of N-(6-CYCLOPROPANEAMIDOPYRIDIN-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-CYCLOPROPANEAMIDOPYRIDIN-2-YL)CYCLOPROPANECARBOXAMIDE is unique due to its specific combination of a cyclopropane ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[6-(cyclopropanecarbonylamino)pyridin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H15N3O2/c17-12(8-4-5-8)15-10-2-1-3-11(14-10)16-13(18)9-6-7-9/h1-3,8-9H,4-7H2,(H2,14,15,16,17,18)

InChI Key

ZCASESWHDUPOFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC(=CC=C2)NC(=O)C3CC3

Origin of Product

United States

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